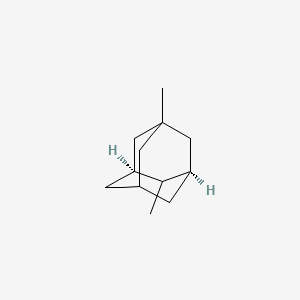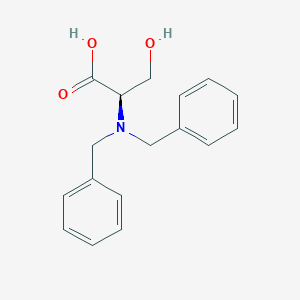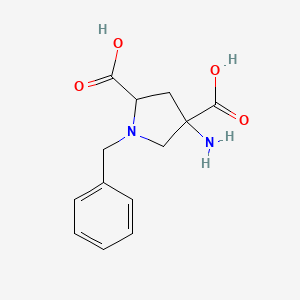
1e,4a-Dimethyladamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1e,4a-Dimethyladamantane is a polycyclic hydrocarbon with the molecular formula C₁₂H₂₀. It belongs to the adamantane family, characterized by a rigid, cage-like structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1e,4a-Dimethyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, 1,3-dimethyladamantane can be synthesized by reacting adamantane with methylating agents under specific conditions . Another method involves the reaction of adamantanone with acetonitrile in the presence of potassium hydroxide and 18-crown-6 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1e,4a-Dimethyladamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols and ketones.
Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, N-hydroxyphthalimide, cobalt salts.
Substitution: Halogenating agents like bromine, nitric acid.
Major Products:
Oxidation: 3,5-Dimethyladamantan-1-ol, 5,7-Dimethyladamantane-1,3-diol.
Substitution: Nitro derivatives of adamantane.
Aplicaciones Científicas De Investigación
1e,4a-Dimethyladamantane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1e,4a-Dimethyladamantane and its derivatives often involves interaction with specific molecular targets. For example, memantine, an adamantane derivative, acts as an uncompetitive antagonist of NMDA receptors in the brain. This action helps regulate glutamate activity, which is crucial in neurological processes .
Comparación Con Compuestos Similares
1e,4a-Dimethyladamantane can be compared with other adamantane derivatives such as:
1,3-Dimethyladamantane: Similar in structure but differs in the position of methyl groups.
Memantine: A derivative used in medicine, particularly for treating Alzheimer’s disease.
1,4-Dimethyladamantane: Another isomer with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific methyl group positioning, which influences its reactivity and stability. This makes it particularly useful in specialized chemical syntheses and industrial applications.
Propiedades
Número CAS |
24145-88-8 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
(3S,5R)-1,4-dimethyladamantane |
InChI |
InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3/t8?,9?,10-,11+,12? |
Clave InChI |
MUQFEEYWQQZABK-AWDSCPMSSA-N |
SMILES isomérico |
CC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C |
SMILES canónico |
CC1C2CC3CC1CC(C3)(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)




![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)

![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)
![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)

![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)
